1-cyclohexyl-5-nitro-1H-benzimidazole
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Overview
Description
1-Cyclohexyl-5-nitro-1H-benzimidazole is a heterocyclic aromatic compound with the molecular formula C13H15N3O2. It is a derivative of benzimidazole, characterized by the presence of a cyclohexyl group at the 1-position and a nitro group at the 5-position of the benzimidazole ring.
Scientific Research Applications
1-Cyclohexyl-5-nitro-1H-benzimidazole has several scientific research applications:
Safety and Hazards
Mechanism of Action
Target of Action
Benzimidazole compounds, a class to which this compound belongs, are known to bind to tubulin, a vital part of the cytoskeleton and mitotic spindle .
Mode of Action
Benzimidazoles are known to work by binding and depolymerising tubulins, selectively toxic towards parasitic nematodes . This suggests that 1-cyclohexyl-5-nitro-1H-benzimidazole may interact with its targets in a similar manner.
Biochemical Pathways
Given the known action of benzimidazoles on tubulin, it can be inferred that this compound may affect cell division and other processes dependent on the cytoskeleton .
Result of Action
Based on the known effects of benzimidazoles, it can be inferred that this compound may disrupt cell division and other processes dependent on the cytoskeleton .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclohexyl-5-nitro-1H-benzimidazole typically involves the condensation of 1,2-phenylenediamine with cyclohexanone, followed by nitration. The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration processes, utilizing nitric acid and sulfuric acid as nitrating agents. The reaction is typically carried out under controlled conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-5-nitro-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions
Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups attached to the benzimidazole ring .
Comparison with Similar Compounds
- 1-Cyclohexyl-2-nitro-1H-benzimidazole
- 1-Cyclohexyl-4-nitro-1H-benzimidazole
- 1-Cyclohexyl-6-nitro-1H-benzimidazole
Comparison: 1-Cyclohexyl-5-nitro-1H-benzimidazole is unique due to the position of the nitro group on the benzimidazole ring. This positioning can influence the compound’s reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications .
Properties
IUPAC Name |
1-cyclohexyl-5-nitrobenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c17-16(18)11-6-7-13-12(8-11)14-9-15(13)10-4-2-1-3-5-10/h6-10H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMIESMDRDHIGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=C2C=CC(=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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